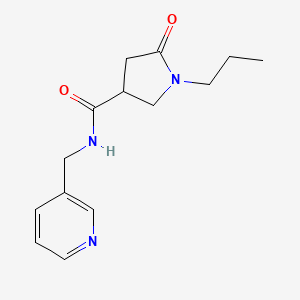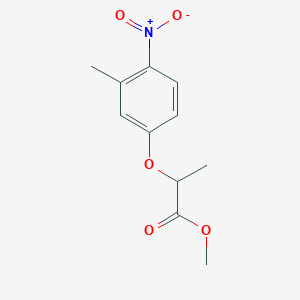
N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as SMe1EC2, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzisothiazole derivatives, which have been known to exhibit a wide range of biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves the inhibition of various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of Akt, a protein kinase that plays a crucial role in cell survival and proliferation. By inhibiting Akt activity, N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide induces apoptosis in cancer cells.
Biochemical and physiological effects:
N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3, a protease enzyme that plays a crucial role in the execution of apoptosis. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide is its potential as a therapeutic agent for the treatment of cancer. However, there are also some limitations associated with its use in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. Another limitation is its potential toxicity, which can limit its use in animal studies.
Direcciones Futuras
There are several future directions for the study of N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of its potential therapeutic applications in other diseases such as viral infections and inflammatory disorders. Finally, the study of its pharmacokinetics and pharmacodynamics will be important for the development of safe and effective therapeutic agents based on this compound.
In conclusion, N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide is a synthetic compound with potential therapeutic applications in the treatment of cancer. Its mechanism of action involves the inhibition of various signaling pathways involved in cell proliferation and survival. Although there are some limitations associated with its use in lab experiments, there are several future directions for the study of this compound. Further research is needed to fully understand the potential of N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide involves a multi-step process. The first step involves the reaction of 2-chlorobenzothiazole with sodium hydride in the presence of DMF (dimethylformamide) to form a benzisothiazolyl anion. This anion is then reacted with adamantyl bromide to form N-1-adamantyl-2-benzisothiazolamine. Finally, this compound is oxidized with hydrogen peroxide to form N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide.
Aplicaciones Científicas De Investigación
N-1-adamantyl-1,2-benzisothiazol-3-amine 1,1-dioxide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. In addition, it has been found to inhibit the growth of cancer cells by targeting various signaling pathways involved in cell proliferation and survival.
Propiedades
IUPAC Name |
N-(1-adamantyl)-1,1-dioxo-1,2-benzothiazol-3-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c20-22(21)15-4-2-1-3-14(15)16(19-22)18-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAYSLCYISJVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C4C5=CC=CC=C5S(=O)(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6127555.png)
![(2-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B6127567.png)
![ethyl (4-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6127571.png)
![methyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B6127577.png)
![N~3~-[2-(2,4-dichlorophenyl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B6127582.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6127592.png)
![4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)
![3-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6127617.png)
![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)
![N-(3,4-difluorophenyl)-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6127629.png)
